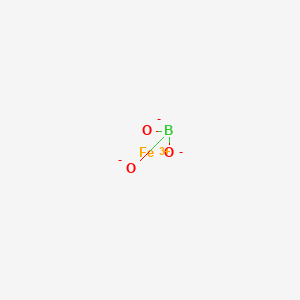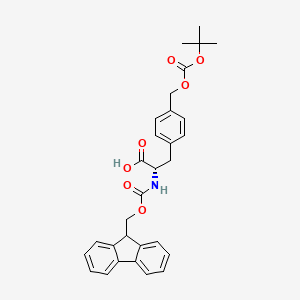
Iron orthoborate
Overview
Description
Iron orthoborate, with the chemical formula Fe₃BO₆, is a crystalline compound that is an alternative modification of iron borate. It is known for its unique magnetic properties and isostructural relationship with norbergite. This compound exhibits weak ferromagnetic properties and easy-plane magnetic anisotropy, making it a material of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron orthoborate can be synthesized using several methods, including vapor and flux-growth techniques. The vapor method allows for the production of bulk crystals with developed nonbasal faces, while the flux-growth technique yields high-quality samples in the form of thin basal plates orthogonal to the trigonal axis .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature annealing of iron borate. This process involves heating iron borate at temperatures ranging from 800°C to 900°C, leading to the recrystallization of this compound and hematite .
Chemical Reactions Analysis
Types of Reactions: Iron orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s interaction with different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of iron oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions can occur with various ligands, resulting in the formation of new compounds with different properties.
Major Products Formed: The major products formed from these reactions include iron oxides, borates, and other iron-containing compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron orthoborate has a wide range of applications in scientific research, including:
Biology: this compound’s magnetic properties make it useful in biological research for imaging and diagnostic purposes.
Industry: this compound is used in the production of magnetooptical and magnetoacoustic transducers, devices for measuring superweak magnetic fields, and as a component in modern lithium-ion batteries to enhance capacity
Mechanism of Action
The mechanism by which iron orthoborate exerts its effects is primarily related to its magnetic properties. The compound interacts with magnetic fields, influencing the behavior of nearby magnetic materials. This interaction is facilitated by the compound’s weak ferromagnetic properties and easy-plane magnetic anisotropy. Additionally, this compound can act as a catalyst in chemical reactions, promoting the conversion of reactants to products through its acidic nature .
Comparison with Similar Compounds
Iron orthoborate can be compared with other similar compounds, such as:
Iron Borate (FeBO₃): Iron borate is another crystalline form of iron and boron, known for its transparent magnetic properties and use in high-technology applications.
Hematite (α-Fe₂O₃): Hematite is a widespread crystalline modification of iron oxide, distinct from this compound in its structure and properties.
Norbergite: this compound is isostructural with norbergite, sharing similar crystalline characteristics.
This compound’s uniqueness lies in its combination of magnetic properties and structural stability, making it a versatile material for various scientific and industrial applications.
Properties
IUPAC Name |
iron(3+);borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Fe/c2-1(3)4;/q-3;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZSJDMRGXEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942717 | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-97-6 | |
| Record name | Iron orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020542976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)
